(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide dihydrochloride
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Overview
Description
The compound (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide dihydrochloride is a complex organic molecule with potential applications in various scientific fields. Its structure includes a pyrrolidine ring, a pyrazole moiety, and several functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the pyrazole moiety. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through the Knorr pyrrole synthesis, which involves the reaction of an α-amino ketone with a compound containing an electron-withdrawing group.
Attachment of the Pyrazole Moiety: This step involves the reaction of the pyrrolidine intermediate with a pyrazole derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug development.
Medicine: It could be investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- **(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide
- **(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide hydrochloride
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its stereochemistry, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C23H35Cl2N5O3 |
---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-[[4-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C23H33N5O3.2ClH/c1-14-10-15(2)28(26-14)17-8-6-16(7-9-17)12-25-21(30)19-11-18(29)13-27(19)22(31)20(24)23(3,4)5;;/h6-10,18-20,29H,11-13,24H2,1-5H3,(H,25,30);2*1H/t18-,19+,20-;;/m1../s1 |
InChI Key |
XNUJGDHASZZEBW-RXQJAKPMSA-N |
Isomeric SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O)C.Cl.Cl |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O)C.Cl.Cl |
Origin of Product |
United States |
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